molecular formula C20H11BrClF3N4O B3568288 N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3568288
M. Wt: 495.7 g/mol
InChI Key: WBHBVBGVXCQLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with a wide range of biological and pharmacological activities . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

The synthesis of pyrazolopyrimidines can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism . The synthetic versatility of pyrazolopyrimidines allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

Pyrazolopyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . The structure of this compound includes a bromophenyl group at the N-position, a chlorophenyl group at the 3-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 7-position .


Chemical Reactions Analysis

Pyrazolopyrimidines are electron-rich nitrogen-containing heterocycles. They allow the generation of structurally diverse derivatives which include analogs derived from substitution of the aryl ring, derivatization of pyrazolopyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, the presence of halogenated derivatives (bromine and chlorine) and a trifluoromethyl group likely influence its reactivity and stability .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolopyrimidines are recognized as valuable compounds in the treatment of various conditions due to their resemblance in structure with the nucleotide base pair of DNA and RNA . They are part of several drugs and have been designed and developed for their anticancer activity .

Future Directions

Pyrazolopyrimidines have been identified as strategic compounds for various applications due to their simpler and greener synthetic methodology and tunable photophysical properties . Future research may focus on developing more potent and efficacious drugs with the pyrazolopyrimidine scaffold .

Properties

IUPAC Name

N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClF3N4O/c21-12-8-4-5-9-13(12)27-19(30)17-16(22)18-26-14(11-6-2-1-3-7-11)10-15(20(23,24)25)29(18)28-17/h1-10H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBVBGVXCQLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.